ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate
CAS No.:
VCID: VC13371366
Molecular Formula: C14H13NO4
Molecular Weight: 259.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
Chemical IdentityStructural FeaturesThe compound contains several notable structural elements:
Molecular RepresentationThe structure includes a conjugated system involving the cyano group and the benzodioxin moiety, which may influence its electronic properties. Chemical ApplicationsEthyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate is often used as an intermediate in organic synthesis. Its reactive cyano and ester groups make it a versatile precursor for:
Pharmaceutical RelevanceWhile specific biological activities for this compound are not well-documented, structurally related compounds containing benzodioxin rings have shown pharmacological significance (e.g., anti-inflammatory or antioxidant properties). Further studies could explore its potential as:
Safety and HandlingThough specific safety data for this compound is unavailable, general precautions for handling nitriles and esters apply:
Comparative Analysis with Related CompoundsTo understand the uniqueness of ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate, it can be compared with structurally similar compounds: This highlights the diversity of applications for benzodioxin-based compounds. |
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Product Name | ethyl 2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate |
Molecular Formula | C14H13NO4 |
Molecular Weight | 259.26 g/mol |
IUPAC Name | ethyl (E)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoate |
Standard InChI | InChI=1S/C14H13NO4/c1-2-17-14(16)11(9-15)7-10-3-4-12-13(8-10)19-6-5-18-12/h3-4,7-8H,2,5-6H2,1H3/b11-7+ |
Standard InChIKey | OTQYDABPNKJUFH-YRNVUSSQSA-N |
Isomeric SMILES | CCOC(=O)/C(=C/C1=CC2=C(C=C1)OCCO2)/C#N |
SMILES | CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N |
Canonical SMILES | CCOC(=O)C(=CC1=CC2=C(C=C1)OCCO2)C#N |
PubChem Compound | 6515924 |
Last Modified | Jan 05 2024 |
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